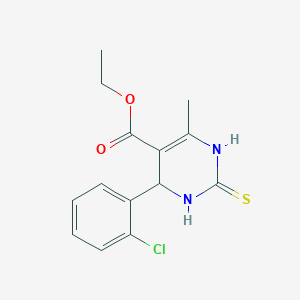

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. The presence of a thioxo group and a chlorophenyl ring in the molecule suggests potential for interesting chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was obtained through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was achieved using microwave irradiation, which is a method known for reducing reaction times and improving yields .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives has been elucidated using techniques such as X-ray diffraction crystallography, which revealed the dihedral angle between the chlorophenyl ring and the tetrahydropyrimidine ring, as well as the presence of intramolecular hydrogen bonding . Density functional theory (DFT) calculations have been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, as demonstrated by the reaction of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates . The reaction pathway is influenced by factors such as the basicity-nucleophilicity of the reaction media, reagent ratio, reaction time, and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are characterized by spectroscopic methods like FT-IR, 1H, and 13C NMR. These methods provide insights into the functional groups present and the chemical environment of the atoms within the molecule . The crystal structure analysis also reveals information about the molecular conformation and the presence of disorder in the terminal ethyl group . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) have been evaluated, which could be indicative of potential applications in materials science .

科学的研究の応用

Acoustic and Molecular Interaction Studies

Research on substituted pyrimidines, including Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, explored their density, viscosity, and ultrasonic velocity in ethanolic solutions. This study provided insights into molecular interactions, such as solute-solvent interactions, through acoustical property analysis, indicating significant intermolecular dynamics in the studied systems (Bajaj & Tekade, 2014).

Crystal Structure Analysis

The crystal structure of pyrimidine derivatives has been detailed, offering a deeper understanding of their molecular geometry and potential for interaction with other molecules. This information is crucial for designing molecules with desired physical and chemical properties (Begum & Vasundhara, 2009).

Fluorescence Properties for Biological Imaging

A study on monastrol analogs, including a pyrimidine derivative, highlighted their fluorescence properties, making them potential candidates for biological imaging applications. The compounds exhibited maximum absorption wavelengths in UV or visible regions, suggesting their utility in fluorescence microscopy or related techniques (Al-Masoudi et al., 2015).

Green Synthesis of Heterocyclic Compounds

Innovative green chemistry approaches have been employed for the synthesis of novel chromone-pyrimidine coupled derivatives. These methods, featuring solvent-free conditions and eco-friendly catalysts, underscore the potential for synthesizing these compounds in a more environmentally sustainable manner, with applications spanning from material science to pharmacology (Nikalje et al., 2017).

Anticancer Activity

Some derivatives have been explored for their anticancer activity, providing preliminary data on their efficacy against certain cancer cell lines. This research opens avenues for further investigation into their therapeutic potential (Ibrahim et al., 2017).

特性

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXFBPXQGHDFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)